Cas no 70492-67-0 ((2S)-hexan-2-amine)

(2S)-Hexan-2-amine is a chiral primary amine with the molecular formula C₆H₁₅N, featuring an (S)-configuration at the stereocenter. This compound is valued for its role as a versatile building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its enantiopure nature ensures high stereoselectivity in reactions such as reductive aminations, resolutions, and catalyst design. The linear hexyl chain provides balanced lipophilicity, making it useful in modifying physicochemical properties of target molecules. (2S)-Hexan-2-amine is typically supplied with high chemical and optical purity, ensuring reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
(2S)-hexan-2-amine structure
(2S)-hexan-2-amine structure
Product name:(2S)-hexan-2-amine
CAS No:70492-67-0
MF:C6H15N
MW:101.19
CID:59105
PubChem ID:6999846

(2S)-hexan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-hexan-2-amine
    • (S)-2-Aminohexane
    • (S)-2-Hexylamine
    • (S)-(+)-2-AMINOHEXANE
    • (2S)-Hexylamine
    • (S)-hexan-2-amine
    • (+)-(s)-2-aminohexane
    • DB-074309
    • 70492-67-0
    • SCHEMBL353779
    • EN300-1836238
    • DTXSID50426453
    • (S)-2-Aminohexane, >=97.0%
    • AKOS006349673
    • AKOS015840327
    • (S)-2-Aminohexane, ChiPros(R), produced by BASF, 99%
    • MFCD00671626
    • MDL: MFCD00671626
    • Inchi: 1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m0/s1
    • InChI Key: WGBBUURBHXLGFM-LURJTMIESA-N
    • SMILES: N[C@@H](C)CCCC
    • BRN: 5237601

Computed Properties

  • Exact Mass: 101.12000
  • Monoisotopic Mass: 101.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 35.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: nothing
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: A colorless liquid resembling an amine
  • Density: 0,755 g/cm3
  • Melting Point: <-20°C
  • Boiling Point: 116°C
  • Flash Point: Fahrenheit: 26.6 ° f
    Celsius: -3 ° c
  • Refractive Index: 1.42
  • Water Partition Coefficient: Soluble in water (17g/L at 20°C)
  • PSA: 26.02000
  • LogP: 2.22410
  • Solubility: Not determined.
  • Sensitiveness: Air Sensitive

(2S)-hexan-2-amine Security Information

  • Symbol: GHS02 GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H225,H302,H314
  • Warning Statement: P210,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-22-34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: C
  • Risk Phrases:R22; R34
  • Safety Term:3
  • Hazard Level:3
  • HazardClass:3
  • PackingGroup:II
  • Packing Group:II
  • Storage Condition:Store at 4 ° C, better storage at -4 ° C
  • Packing Group:II

(2S)-hexan-2-amine Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(2S)-hexan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S60720-1g
(S)-(+)-2-Aminohexane
70492-67-0 99%
1g
¥878.0 2024-12-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S60720-5g
(S)-2-Aminohexane
70492-67-0 99%
5g
¥3618.0 2024-12-25
Apollo Scientific
OR315267-250mg
(S)-2-Aminohexane
70492-67-0
250mg
£18.00 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030485-1g
(2S)-hexan-2-amine
70492-67-0 99%
1g
¥808 2024-05-22
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19305-5g
(S)-(+)-2-Aminohexane, ChiPros?, 99+%, ee 99+%
70492-67-0 ee 99+%
5g
¥1875.00 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-236805-250 mg
(S)-2-Aminohexane,
70492-67-0
250MG
¥752.00 2023-07-10
Enamine
EN300-1836238-0.05g
(2S)-hexan-2-amine
70492-67-0
0.05g
$83.0 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S60720-5g
(S)-(+)-2-Aminohexane
70492-67-0 99%
5g
¥3618.0 2024-12-25
Enamine
EN300-1836238-0.5g
(2S)-hexan-2-amine
70492-67-0
0.5g
$95.0 2023-09-19
Enamine
EN300-1836238-1.0g
(2S)-hexan-2-amine
70492-67-0
1g
$1172.0 2023-06-03

(2S)-hexan-2-amine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:70492-67-0)(R)-2-氨基己烷
Order Number:LE1619180
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
Price ($):discuss personally

(2S)-hexan-2-amine Related Literature

Additional information on (2S)-hexan-2-amine

Latest Research Insights on 70492-67-0 and (2S)-hexan-2-amine in Chemical Biomedicine

In recent years, the compound with CAS number 70492-67-0 and the chiral amine (2S)-hexan-2-amine have garnered significant attention in the field of chemical biomedicine. These molecules are being explored for their potential applications in drug development, particularly in the synthesis of novel therapeutic agents. This research brief synthesizes the latest findings related to these compounds, highlighting their chemical properties, biological activities, and potential industrial applications.

The compound 70492-67-0, often referenced in pharmaceutical research, is a key intermediate in the synthesis of various bioactive molecules. Recent studies have focused on optimizing its synthetic pathways to improve yield and purity. Meanwhile, (2S)-hexan-2-amine, a chiral building block, has been investigated for its role in asymmetric synthesis and its potential as a ligand in catalytic reactions. The stereoselective properties of (2S)-hexan-2-amine make it particularly valuable in the production of enantiomerically pure pharmaceuticals.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 70492-67-0 derivatives as inhibitors of specific enzymatic pathways implicated in inflammatory diseases. The research team employed computational modeling and high-throughput screening to identify the most promising candidates, with several derivatives showing nanomolar affinity for their target proteins. These findings suggest that 70492-67-0 could serve as a scaffold for developing new anti-inflammatory drugs.

Parallel to this, (2S)-hexan-2-amine has been the subject of investigations into its utility in peptide synthesis. A recent article in Organic Letters detailed its use as a chiral auxiliary in the construction of complex peptide architectures. The study reported enhanced stereocontrol and reduced side reactions when (2S)-hexan-2-amine was incorporated into the synthetic protocol, underscoring its potential for streamlining the production of peptide-based therapeutics.

Industry reports also highlight the growing demand for both 70492-67-0 and (2S)-hexan-2-amine in contract manufacturing organizations (CMOs). The scalability of their synthesis and their versatility as intermediates have positioned them as critical components in the supply chains of several major pharmaceutical companies. Market analyses project a steady increase in their utilization over the next decade, driven by the expanding pipeline of chiral drugs and biologics.

In conclusion, the ongoing research on 70492-67-0 and (2S)-hexan-2-amine underscores their importance in modern chemical biomedicine. Their roles as synthetic intermediates and chiral auxiliaries continue to evolve, offering new avenues for drug discovery and development. Future studies are expected to further elucidate their mechanisms of action and explore additional applications in therapeutic and industrial contexts.

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